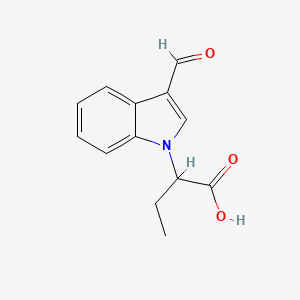

2-(3-formyl-1H-indol-1-yl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-formylindol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWHURCYMNEHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276679 | |

| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869947-42-2 | |

| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-(3-formyl-1H-indol-1-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel indole derivative, 2-(3-formyl-1H-indol-1-yl)butanoic acid. Indole-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data for the target molecule. Furthermore, it explores the potential biological context of this compound as a modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway, a key regulator of metabolism and inflammation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] The functionalization of the indole ring, particularly at the N-1 and C-3 positions, offers a versatile platform for the development of novel therapeutic agents. This guide focuses on the synthesis and characterization of a specific derivative, this compound, a molecule combining the key functionalities of an indole-3-carboxaldehyde and an N-alkanoic acid. This combination of pharmacophores suggests potential interactions with various biological targets. Given the known role of other indole derivatives as modulators of nuclear receptors, this document will also explore the potential interaction of the title compound with the PPARγ signaling pathway.[3][4]

Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the formylation of indole, followed by N-alkylation, and concluding with ester hydrolysis.

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Synthesis of Indole-3-carboxaldehyde

This procedure is adapted from the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.

-

Materials:

-

Indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0 °C.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to form the Vilsmeier reagent.

-

Cool the Vilsmeier reagent back to 0 °C and add a solution of indole (1 equivalent) in anhydrous DCM dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a cold aqueous solution of sodium hydroxide (4 equivalents) to achieve a pH of 8-9.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield indole-3-carboxaldehyde as a solid.

-

Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)butanoate

This step involves the N-alkylation of indole-3-carboxaldehyde with an α-bromo ester.

-

Materials:

-

Indole-3-carboxaldehyde

-

Ethyl 2-bromobutanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of indole-3-carboxaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl 2-bromobutanoate (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired ester.

-

Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Materials:

-

Ethyl 2-(3-formyl-1H-indol-1-yl)butanoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2-3 equivalents) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

A precipitate may form, which can be collected by filtration. Alternatively, extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

-

Characterization Data

The following tables summarize the expected and known characterization data for the key compounds in the synthetic pathway.

Table 1: Physicochemical and Spectroscopic Data for Indole-3-carboxaldehyde

| Property | Value |

| Molecular Formula | C₉H₇NO[5] |

| Molecular Weight | 145.16 g/mol [5] |

| Appearance | White to yellow solid |

| Melting Point | 194-198 °C |

| ¹H NMR (CDCl₃, δ ppm) | ~9.9 (s, 1H, CHO), ~8.3 (s, 1H, indole H2), ~8.2 (d, 1H, indole H4), ~7.4 (m, 3H, indole H5, H6, H7), ~8.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~185.0, 138.0, 137.5, 124.5, 124.0, 123.0, 121.5, 118.0, 112.0 |

| IR (KBr, cm⁻¹) | ~3150 (N-H), ~1650 (C=O) |

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, CHO), ~8.4 (s, 1H, indole H2), ~8.1 (d, 1H, indole H4), ~7.4 (m, 3H, indole H5, H6, H7), ~5.0 (t, 1H, CH-COOH), ~2.2 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃), ~11.0 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~185.5, ~175.0, ~138.0, ~137.0, ~125.0, ~124.5, ~123.5, ~122.0, ~119.0, ~110.0, ~60.0, ~28.0, ~11.0 |

| IR (KBr, cm⁻¹) | ~3300-2500 (O-H), ~1710 (C=O, acid), ~1660 (C=O, aldehyde) |

| MS (ESI-) m/z | 230.08 [M-H]⁻ |

Potential Biological Activity and Signaling Pathway

Several indole derivatives have been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[1][3][4] PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[3][4] Its activation is a key mechanism for the therapeutic action of thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes.

The structure of this compound, featuring a carboxylic acid head group and a hydrophobic indole moiety, shares similarities with known PPARγ ligands. The carboxylic acid can engage in hydrogen bonding with key residues in the ligand-binding pocket of PPARγ, while the indole core can form hydrophobic and aromatic interactions.

PPARγ Signaling Pathway

Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to both transactivation and transrepression of gene expression.

Caption: A simplified diagram of the PPARγ signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and should be readily adaptable in a standard laboratory setting. The predicted characterization data will aid in the identification and verification of the synthesized compound. Furthermore, the potential of this molecule to act as a PPARγ modulator provides a strong rationale for its biological evaluation in the context of metabolic and inflammatory diseases. This document serves as a foundational resource to stimulate further research into this and related indole derivatives as potential therapeutic agents.

References

- 1. Synthesis and biological activities of novel indole derivatives as potent and selective PPARgamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based de novo design, synthesis, and biological evaluation of the indole-based PPARgamma ligands (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-(3-formyl-1H-indol-1-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-formyl-1H-indol-1-yl)butanoic acid is a derivative of indole-3-carboxaldehyde, a versatile scaffold that has garnered significant interest in medicinal chemistry and drug discovery. The indole nucleus is a prominent feature in numerous biologically active compounds, and modifications at the N1 and C3 positions can lead to a diverse array of pharmacological activities. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its potential role in relevant biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical parameters for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₁₃NO₃ | ChemDiv[1] |

| Molecular Weight | 231.25 g/mol | ChemDiv[1] |

| CAS Number | 869947-42-2 | ChemDiv[1] |

| Predicted XlogP | 2.1 | PubChemLite[2] |

| Predicted pKa | ~4.5 (Carboxylic Acid) | (Predicted) |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | (Predicted) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via N-alkylation of indole-3-carboxaldehyde. This common and effective method involves the deprotonation of the indole nitrogen followed by a nucleophilic substitution reaction with an appropriate alkyl halide.

Reaction Scheme:

Materials and Reagents:

-

Indole-3-carboxaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl 2-bromobutanoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of Indole-3-carboxaldehyde: To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes, allowing for the formation of the indole anion.

-

N-Alkylation: Ethyl 2-bromobutanoate (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction of the Ester: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 2-(3-formyl-1H-indol-1-yl)butanoate.

-

Hydrolysis to the Carboxylic Acid: The crude ester is dissolved in a mixture of THF and water. Lithium hydroxide (3.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation of the Final Product: The reaction mixture is concentrated to remove the THF. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the aromatic protons of the indole ring, the formyl proton (a singlet around 10 ppm), the methine proton of the butanoic acid chain, the methylene and methyl protons of the ethyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks would be observed for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular weight.

-

Infrared (IR) Spectroscopy: The spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the aldehyde and carboxylic acid, and C-H and C=C stretches of the aromatic and aliphatic parts of the molecule.

Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural parent, indole-3-carboxaldehyde, and its derivatives are known to possess a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

Recent studies have highlighted the role of indole derivatives, including indole-3-carboxaldehyde, as modulators of the inflammatory response. One key pathway implicated is the NLRP3 inflammasome pathway . Indole-3-carboxaldehyde has been shown to alleviate inflammation by inhibiting the activation of the NLRP3 inflammasome.[5] This inhibition is often mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[5]

The proposed mechanism involves the binding of the indole derivative to AhR, which then translocates to the nucleus and influences the expression of genes that suppress the activation of the NLRP3 inflammasome, potentially through the reduction of reactive oxygen species (ROS) production.[5]

References

"2-(3-formyl-1H-indol-1-yl)butanoic acid CAS number 869947-42-2"

CAS Number: 869947-42-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in public scientific literature and databases for 2-(3-formyl-1H-indol-1-yl)butanoic acid (CAS 869947-42-2) is limited. This document summarizes the available data and provides general information based on the chemical structure.

Core Compound Properties

This compound is a synthetic organic compound featuring an indole scaffold, a common motif in biologically active molecules. The structure incorporates a butanoic acid side chain attached to the indole nitrogen and a formyl group at the C3 position of the indole ring.

Chemical and Physical Data

The following table summarizes the known quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 869947-42-2 | ChemDiv[1] |

| Molecular Formula | C13H13NO3 | PubChemLite |

| Molecular Weight | 231.25 g/mol | ChemDiv[1] |

| Monoisotopic Mass | 231.08954 Da | PubChemLite |

| Predicted XlogP | 2.1 | PubChemLite |

| SMILES | CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O | PubChemLite |

| InChI | InChI=1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) | PubChemLite |

| InChIKey | HXWHURCYMNEHJV-UHFFFAOYSA-N | PubChemLite |

Biological Activity and Potential Applications

As of the latest available information, there are no published studies detailing the specific biological activity, mechanism of action, or therapeutic targets of this compound. The presence of the indole-3-carboxaldehyde moiety is significant, as this core is found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The butanoic acid side chain may influence the compound's pharmacokinetic properties, such as solubility and cell permeability.

Given its structure, potential research applications could include its use as a building block in synthetic chemistry for the creation of more complex molecules or as a compound for screening in various biological assays to determine its activity.

Experimental Protocols

Detailed experimental protocols for the use of this compound in biological or chemical research are not available in the public domain. However, safety and handling protocols are available from chemical suppliers.

Safety and Handling

The following is a summary of the safety and handling precautions based on available safety data sheets (SDS).

Hazard Identification:

-

Causes skin irritation (H315).[2]

-

Causes serious eye irritation (H319).[2]

-

May cause respiratory irritation (H335).[2]

Precautionary Measures:

-

Handling: Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

First Aid (Skin): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2]

-

First Aid (Inhalation): Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Synthesis Pathway

A specific, experimentally validated synthesis protocol for this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the N-alkylation of indoles and subsequent formylation.

The following diagram illustrates a hypothetical two-step synthesis. This is a conceptual workflow and has not been experimentally verified for this specific compound.

Caption: Hypothetical synthesis of this compound.

Conclusion

This compound is a chemical compound for which there is a notable absence of detailed scientific literature regarding its biological effects and applications. The available information is primarily limited to its basic chemical properties and safety data provided by commercial suppliers. The structural motifs present in the molecule suggest that it could be a candidate for biological screening and a potentially useful building block in medicinal chemistry. Further research is required to elucidate any biological activity and to develop and validate synthetic and experimental protocols. Researchers interested in this compound should proceed with the caution advised in its safety data sheet and may need to conduct foundational research to establish its properties and potential uses.

References

The Unveiled Therapeutic Potential of Indole-1-Butanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-1-butanoic acid (IBA), a well-known plant auxin, has emerged as a promising scaffold in medicinal chemistry. Its derivatives are attracting significant attention for their diverse biological activities, offering potential therapeutic applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth overview of the current research on IBA derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further investigation and drug development in this burgeoning field.

Anticancer Activity: Targeting Histone Deacetylases

A significant body of research highlights the potent anticancer effects of IBA derivatives, primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with the development and progression of cancer.

Quantitative Data: HDAC Inhibition and Antiproliferative Activity

Numerous IBA derivatives have been synthesized and evaluated for their ability to inhibit various HDAC isoforms and suppress the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. A selection of reported IC50 values is presented in the tables below.

| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |

| I13[1] | 13.9 | 12.1 | 7.71 |

Table 1: In vitro HDAC inhibitory activity of a potent indole-3-butyric acid derivative (I13).

| Compound | U937 IC50 (µM) | U266 IC50 (µM) | HepG2 IC50 (µM) | A2780 IC50 (µM) | PNAC-1 IC50 (µM) |

| I13[1] | < SAHA | < SAHA | < SAHA | < SAHA | < SAHA |

Table 2: In vitro antiproliferative activity of compound I13 against various human cancer cell lines, compared to the known HDAC inhibitor SAHA (Suberanilohydroxamic Acid). Note: Specific IC50 values were not provided in the source, but the activity was reported to be greater than that of SAHA.

| Compound | HCT116 IC50 (mM) - 24h |

| Indole-3-butyric acid[2] | 6.28 ± 0.10 |

Table 3: In vitro antiproliferative activity of indole-3-butyric acid against HCT116 human colon carcinoma cells.

Signaling Pathway: HDAC Inhibition-Induced Apoptosis

The primary mechanism by which HDAC inhibitor-based IBA derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death). By inhibiting HDACs, these compounds lead to the hyperacetylation of histone and non-histone proteins, which in turn alters gene expression, leading to cell cycle arrest and the activation of apoptotic pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HCT116, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

IBA derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the IBA derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

IBA derivatives have also demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains. Their mechanism of action in bacteria is still under investigation but may involve disruption of the cell membrane or inhibition of essential enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | C. albicans MIC (µg/mL) | C. krusei MIC (µg/mL) |

| Indole-triazole/thiadiazole derivatives[3] | 3.125-50 | 3.125-50 | 3.125-50 | 3.125-50 | 3.125-50 | 3.125-50 |

| IBP Nanostructures[4] | 50-150 | 50-150 | 50-150 | - | - | - |

Table 4: Range of Minimum Inhibitory Concentrations (MIC) for various indole derivatives against selected microbial strains. Note: IBP nanostructures are indole-3-butanoyl-polyethylenimine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

-

IBA derivative stock solution

-

Sterile 96-well microtiter plates

-

Inoculum of the test organism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the IBA derivative in the appropriate broth directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity

While research is still emerging, preliminary studies suggest that IBA derivatives may possess anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous diseases. The ability to modulate inflammatory pathways is a key therapeutic strategy. A common in vitro model for assessing anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

IBA derivative stock solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the IBA derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition can be determined by comparing the nitrite levels in the compound-treated groups to the LPS-stimulated control group.

Neuroprotective Activity

The potential of IBA derivatives to protect neurons from damage is a promising area of investigation for the treatment of neurodegenerative diseases. In vitro studies often utilize neuronal cell lines, such as SH-SY5Y, to model neurotoxicity and assess the protective effects of test compounds.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a general method to evaluate the neuroprotective effects of IBA derivatives against an oxidative stress-induced cell death model in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS

-

IBA derivative stock solution

-

A neurotoxic agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, cells can be differentiated with retinoic acid.

-

Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the IBA derivative for a specified time (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Add a neurotoxic agent (e.g., H2O2) to the wells to induce cell death. Include a control group with no neurotoxin and a group with the neurotoxin but no compound pre-treatment.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours).

-

Cell Viability Assessment: Perform the MTT assay as described in the anticancer activity section to determine cell viability.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group. An increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Synthesis of Indole-1-Butanoic Acid Derivatives

The synthesis of IBA derivatives often involves the modification of the indole ring, the carboxylic acid moiety, or the butanoic acid chain. A common strategy for creating potent HDAC inhibitors involves converting the carboxylic acid to a hydroxamic acid, which acts as a zinc-binding group in the active site of the enzyme.

Conclusion and Future Directions

Indole-1-butanoic acid derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy as anticancer agents, particularly as HDAC inhibitors, warrants further preclinical and clinical investigation. The emerging evidence of their antimicrobial, anti-inflammatory, and neuroprotective activities opens up new avenues for drug discovery.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of IBA derivatives for their respective targets.

-

Mechanism of Action studies: To further elucidate the molecular pathways underlying their biological effects, especially in the context of antimicrobial, anti-inflammatory, and neuroprotective activities.

-

In vivo studies: To evaluate the efficacy, pharmacokinetics, and safety of lead compounds in animal models of disease.

-

Development of novel derivatives: To expand the chemical space and explore new therapeutic possibilities.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of indole-1-butanoic acid derivatives. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource to accelerate progress in this exciting field.

References

- 1. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Applications of Self-assembled Indole-3-butanoyl-polyethylenimine Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Protein Targets for 2-(3-formyl-1H-indol-1-yl)butanoic acid: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive in silico workflow designed to identify and validate potential protein targets for the novel compound 2-(3-formyl-1H-indol-1-yl)butanoic acid. Given the absence of established biological activity data for this molecule, this document serves as a procedural roadmap, detailing a systematic approach from computational screening to experimental verification.

Compound of Interest: Physicochemical Profile

A thorough understanding of the compound's properties is the foundational step for any in silico analysis. This compound is a small molecule with the following characteristics:

| Property | Value | Source |

| Molecular Formula | C13H13NO3 | PubChem |

| Molecular Weight | 231.25 g/mol | ChemDiv[1] |

| SMILES | CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O | PubChem[2] |

| InChIKey | HXWHURCYMNEHJV-UHFFFAOYSA-N | PubChem[2] |

| XlogP (predicted) | 2.1 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Note: Some properties are predicted via computational models and await experimental confirmation.

In Silico Target Prediction Workflow

The identification of potential protein targets for a novel compound is a multi-faceted process that leverages various computational techniques. The workflow is designed to generate a high-confidence list of putative targets that can then be prioritized for experimental validation.

Ligand-Based Approaches

When the structure of the target protein is unknown, ligand-based methods can be employed. These techniques rely on the principle that structurally similar molecules often exhibit similar biological activities.

Methodology: Chemical Similarity Searching

-

Database Selection : Utilize large chemical databases such as PubChem, ChEMBL, and Zinc.

-

Query : The 2D or 3D structure of this compound is used as a query.

-

Search Algorithm : Employ Tanimoto coefficient-based similarity searches to identify compounds with high structural similarity.

-

Target Annotation : Retrieve the known biological targets of the identified similar compounds.

-

Hypothesis Generation : Proteins that are frequently targeted by the structurally similar compounds are considered potential targets for the query molecule.

Structure-Based Approaches

When the three-dimensional structures of potential protein targets are available, structure-based methods can provide detailed insights into the binding interactions.

Methodology: Reverse Docking Reverse docking (or inverse docking) screens a single ligand against a library of protein structures to identify potential binding partners.[3][4][5]

-

Protein Database Preparation : A curated database of 3D protein structures (e.g., from the Protein Data Bank - PDB) is prepared. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Ligand Preparation : The 3D structure of this compound is generated and energy-minimized.

-

Docking Simulation : A molecular docking program (e.g., AutoDock, GOLD) is used to systematically place the ligand into the binding sites of all proteins in the database.[6]

-

Scoring : Each resulting protein-ligand pose is assigned a score that estimates the binding affinity.

-

Ranking and Filtering : The protein targets are ranked based on their docking scores. The top-ranked proteins are considered potential targets.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[7][8]

Methodology: Structure-Based Pharmacophore Generation

-

Binding Site Analysis : For a high-ranking protein target identified from reverse docking, the binding pocket is analyzed to identify key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).[9]

-

Pharmacophore Model Creation : A 3D pharmacophore model is constructed based on these interaction points.

-

Database Screening : This pharmacophore model is then used as a 3D query to screen chemical databases for other molecules that fit the model.

-

Target Profile Refinement : The known targets of the molecules identified through the pharmacophore screen can help to refine the confidence in the initial predicted target.

References

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. PubChemLite - this compound (C13H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 4. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 8. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 9. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ADMET Prediction for 2-(3-formyl-1H-indol-1-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a novel therapeutic agent is contingent not only on its pharmacological efficacy but also on its pharmacokinetic and safety profiles. Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, enabling the early identification and mitigation of potential liabilities, thereby reducing late-stage attrition.[1][2] This technical guide provides a comprehensive in silico ADMET profile for the novel compound, 2-(3-formyl-1H-indol-1-yl)butanoic acid. Utilizing established computational models, this document summarizes key physicochemical properties, pharmacokinetic predictions, and potential toxicological flags. Furthermore, it outlines the standard experimental protocols for in vitro validation of these predictions and visualizes the predictive workflow and relevant metabolic pathways. The indole scaffold is a well-established pharmacophore in modern drug discovery, known for its diverse biological activities.[3] Understanding the ADMET profile of new derivatives like this compound is essential for advancing their development.

Compound Overview

-

Molecular Weight: 231.25 g/mol [5]

-

Chemical Structure:

In Silico ADMET Prediction Workflow

The prediction of ADMET properties from a chemical structure is a multi-step process that leverages computational models built from large datasets of experimental results.[6][7] The general workflow involves submitting the molecular structure (e.g., in SMILES format) to a prediction platform, which then calculates a range of molecular descriptors. These descriptors are used as inputs for various quantitative structure-activity relationship (QSAR) and machine learning models to predict the ADMET endpoints.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C13H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 8. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

Structural Analogs of 2-(3-formyl-1H-indol-1-yl)butanoic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of 2-(3-formyl-1H-indol-1-yl)butanoic acid, a scaffold of interest in medicinal chemistry. The indole nucleus is a well-established privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. This document collates available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.

Core Structure and Analogs

The core structure of interest is characterized by an indole ring substituted at the 1-position with a butanoic acid moiety and at the 3-position with a formyl group. Structural analogs explored in the literature often involve modifications at three key positions:

-

The Alkyl Chain: Variation in the length and branching of the carboxylic acid side chain (e.g., acetic, propanoic, or butanoic acid).

-

The Indole Nitrogen (N1): Introduction of different substituents to modulate physicochemical and pharmacological properties.

-

The Formyl Group (C3): Derivatization of the aldehyde, for instance, through the formation of Schiff bases or thiosemicarbazones, to explore new biological activities.

Quantitative Biological Data

The following tables summarize the available quantitative data for structural analogs of this compound and related indole derivatives. Direct biological data for the parent compound is limited in the public domain; therefore, data for closely related analogs are presented to infer potential activities.

Table 1: Anticancer and Cytotoxic Activity of Indole-3-Carboxaldehyde Analogs

| Compound/Analog | Cell Line | Activity Metric | Value | Reference |

| Indole-3-butyric acid | HCT116 (Colon Carcinoma) | IC50 | < 50 µM (at 24h) | [1] |

| Tributyrin | HCT116 (Colon Carcinoma) | IC50 | < 50 µM (at 24h) | [1] |

| Indole-3-butyric acid derivatives (general) | U937, U266, HepG2, A2780, PNAC-1 | IC50 (HDAC inhibition) | 7.71 - 13.9 nM (for compound I13) | [2] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | IC50 | 13.2 µM | [3] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | IC50 | 8.2 µM | [3] |

Table 2: Antimicrobial Activity of Indole-3-Carboxaldehyde Analogs

| Compound/Analog | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Indole-3-propionic acid | Mycobacterium tuberculosis | MIC | Not specified | [4] |

| Indole derivatives with 1,2,4-triazole | Candida krusei | MIC | 3.125 | [5] |

| Indole derivatives with 1,2,4-triazole | Candida albicans | MIC | 3.125 | [5] |

| Schiff base of indole-3-carboxaldehyde and histidine | Bacillus subtilis | MIC | Not specified | |

| Schiff base of indole-3-carboxaldehyde and histidine | Pseudomonas fluorescence | MIC | Not specified |

Key Experimental Protocols

This section details methodologies for the synthesis and biological evaluation of structural analogs of this compound, based on established protocols in the literature.

Synthesis of N-Substituted Indole-3-carboxaldehydes

A common route for the synthesis of the core scaffold involves the N-alkylation of indole-3-carboxaldehyde.

General Procedure for N-Alkylation:

-

To a solution of indole-3-carboxaldehyde in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the mixture for a specified time (e.g., 30 minutes) to allow for the formation of the indolide anion.

-

Slowly add the desired alkylating agent (e.g., ethyl 2-bromobutanoate).

-

Allow the reaction to proceed at room temperature for a set duration (e.g., 2 hours).

-

Quench the reaction and perform an aqueous workup. The crude product can then be purified by crystallization or column chromatography.

This protocol is adapted from a similar synthesis of indole-3-butyric acid derivatives.[2]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a suitable density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control. Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Workflows

The biological activities of indole derivatives are often attributed to their interaction with various cellular signaling pathways.

Caption: A generalized workflow for the synthesis and subsequent biological evaluation of target analogs.

Indole-3-butyric acid derivatives have been shown to induce apoptosis in cancer cells, a process regulated by a cascade of caspases.[1]

Caption: Simplified pathway of apoptosis induction by indole-3-butyric acid analogs in cancer cells.

Conclusion

The scaffold of this compound and its structural analogs represents a promising area for the development of novel therapeutic agents. While specific data on the butanoic acid derivative is sparse, the broader class of N-substituted indole-3-carboxaldehydes demonstrates significant potential in anticancer and antimicrobial applications. Further structure-activity relationship (SAR) studies, focusing on the systematic variation of the N1-alkyl carboxylic acid chain and derivatization of the C3-formyl group, are warranted to elucidate the full therapeutic potential of this chemical space. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon in their drug discovery endeavors.

References

- 1. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Formyl-Indole Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of indole derivatives, formyl-indole carboxylic acids have emerged as a particularly promising class of molecules. The presence of both a formyl and a carboxylic acid group on the indole ring system provides unique electronic and steric properties, making them versatile intermediates for organic synthesis and potent modulators of various biological targets. This in-depth technical guide provides a comprehensive literature review of formyl-indole carboxylic acids, focusing on their synthesis, diverse biological activities, and potential therapeutic applications.

Synthesis of Formyl-Indole Carboxylic Acids

The synthesis of formyl-indole carboxylic acids typically involves the introduction of a formyl group onto an indole-carboxylic acid scaffold or the oxidation of a formyl-indole precursor. The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic rings like indole.

Key Synthetic Strategies

-

Vilsmeier-Haack Reaction: This is a popular method for introducing a formyl group at the C3 position of the indole ring due to the electron-donating nature of the nitrogen atom. The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3] The resulting iminium salt is then attacked by the indole nucleus, and subsequent hydrolysis yields the desired aldehyde.

-

Oxidation of Indole-3-methanol: Indole-3-carboxylic acid can be synthesized from 3-formylindole through a reaction with sodium hydroxide, where the filtrate contains indole-3-methanol.[1] This alcohol can then be oxidized to the corresponding aldehyde.

-

Multi-step Synthesis from Indole: A common route involves the initial synthesis of indole-3-aldehyde from indole, which can then be further modified to introduce the carboxylic acid functionality at different positions.[1][3]

Biological Activities and Therapeutic Applications

Formyl-indole carboxylic acids and their derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery and development in various therapeutic areas.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant area of research has focused on the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[2][4][5] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating with the two Mg²⁺ ions within the active site of the enzyme.[2][5][6] Structural optimizations, such as the introduction of a long branch on the C3 position of the indole core, have been shown to enhance the inhibitory activity.[2][5]

Anticancer Activity: IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy.[7] Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range.[7]

Anti-inflammatory and Anti-atherosclerotic Effects

Indole-3-carboxaldehyde (ICA), a precursor to some formyl-indole carboxylic acids, has been shown to possess anti-inflammatory and anti-atherosclerotic properties.[8] It can suppress lipid accumulation and mitigate the inflammatory response in macrophages by activating the miR-1271-5p/HDAC9 signaling pathway.[8]

Other Biological Activities

Derivatives of indole-3-carboxaldehyde have also been reported to exhibit a wide spectrum of other biological activities, including anti-leishmanial, anti-bacterial, and antifungal properties.[9]

Quantitative Data

The following tables summarize the reported quantitative data for the biological activities of various formyl-indole carboxylic acid derivatives.

| Compound | Target | IC₅₀ (μM) | Reference |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 | [2][5] |

| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 | [6] |

| Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 | [4][10] |

| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | IDO1 | 1.17 | [7] |

| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | TDO | 1.55 | [7] |

Experimental Protocols

General Synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate

This protocol describes a typical Vilsmeier-Haack formylation of an indole-2-carboxylate.

Materials:

-

Ethyl 6-bromo-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous sodium carbonate

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethyl 6-bromo-1H-indole-2-carboxylate (0.37 mmol) in DMF (10 mL), add phosphorus oxychloride (3.73 mmol) dropwise.[2]

-

Stir the mixture at room temperature for 2 hours and then heat under reflux for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[2]

-

Cool the solution to room temperature and adjust the pH to 8 by adding anhydrous sodium carbonate.[2]

-

Extract the mixture with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired product.[2]

Synthesis of Indole-3-carboxylic Acid from 3-Formylindole

This protocol outlines the conversion of 3-formylindole to indole-3-carboxylic acid.

Materials:

-

3-Formylindole

-

20% Sodium hydroxide (NaOH) solution

-

Distilled water

Procedure:

-

To 3-formylindole, add 20% NaOH solution under vigorous stirring.[1]

-

Continue stirring for 24 hours, during which a separation in the reaction mixture will be observed.[1]

-

Filter the mixture under vacuum.

-

Wash the residue with distilled water and dry it. This residue is indole-3-carboxylic acid.[1]

-

The filtrate contains indole-3-methanol.[1]

Signaling Pathways and Experimental Workflows

Vilsmeier-Haack Reaction Workflow

Caption: Vilsmeier-Haack reaction for indole formylation.

HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acids

Caption: Mechanism of HIV-1 integrase inhibition.

Anti-inflammatory Action of Indole-3-Carboxaldehyde

Caption: ICA's role in the miR-1271-5p/HDAC9 pathway.

Conclusion

Formyl-indole carboxylic acids represent a versatile and potent class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with a diverse range of biological activities, makes them attractive scaffolds for the development of novel therapeutics. The demonstrated efficacy as HIV-1 integrase inhibitors and dual IDO1/TDO inhibitors highlights their relevance in antiviral and cancer immunotherapy research. Furthermore, the anti-inflammatory and anti-atherosclerotic properties of related compounds suggest broader therapeutic applications. Future research in this area will likely focus on further structural optimization to enhance potency and selectivity, as well as a deeper exploration of their mechanisms of action and in vivo efficacy.

References

- 1. SYNTHESIS OF INDOLE-3-CARBOXYLIC ACID AND INDOLE-3- METHANOL-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Indole-Based Therapeutic Agents: A Technical Guide

Introduction

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery of novel indole-based compounds, with a focus on their application in oncology and anti-inflammatory therapies. We will delve into their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

I. Indole-Based Compounds in Oncology

Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Key strategies involve the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of apoptotic pathways.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Indole-based compounds have been successfully developed as potent kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway, upon activation, triggers downstream cascades like the PI3K/Akt/mTOR and JAK/STAT pathways, promoting cell proliferation and survival. Many indole derivatives function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent downstream signaling.

Signaling Pathway of EGFR Inhibition by Indole-Based Agents

Caption: EGFR signaling cascade and the inhibitory action of indole-based compounds.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an excellent target for anticancer drugs. Certain indole derivatives inhibit tubulin polymerization by binding to the colchicine-binding site, leading to mitotic arrest and apoptosis.[1]

Bcl-2 Inhibitors

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival. Novel indole derivatives have been designed to inhibit the function of Bcl-2, thereby promoting programmed cell death in cancer cells.

Quantitative Data: In Vitro Antiproliferative Activity of Novel Indole Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based | Bcl-2 | MCF-7 | 0.83 | [2] |

| Indole-based | Bcl-2 | A549 | 0.73 | [2] |

| Quinoline-indole | Tubulin | HeLa | 0.002-0.011 | [1] |

| Benzimidazole-indole | Tubulin | Various | 0.05 | [1] |

| Indole-vinyl sulfone | Tubulin | Various | N/A | [1] |

| Indole-based 1,2,4-triazole | Tubulin | HeLa | N/A (nanomolar range) | [1] |

| Indole-based | Mcl-1 | PC-3, Jurkat, MDA-MB-231 | 1.53 | [3] |

II. Indole-Based Compounds as Anti-inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major therapeutic strategy.

COX-2 Inhibitors

Indole derivatives have been explored as selective COX-2 inhibitors. By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Quantitative Data: In Vitro COX-2 Inhibitory Activity of Novel Indole Derivatives

| Compound Class | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Di-substituted-indole Schiff bases | 0.32 | >312 | [4] |

| Substituted indole derivatives | 0.1 | N/A | [5] |

| 1,3-Dihydro-2H-indolin-2-one derivatives | 2.35 - 3.34 | N/A | [6] |

III. Experimental Protocols

General Procedure for the Synthesis of N-Substituted Indole Derivatives

A common method for the synthesis of N-substituted indoles involves the reaction of indole with an appropriate electrophile in the presence of a base.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of N-substituted indole derivatives.

Protocol:

-

Dissolve indole in a suitable aprotic solvent (e.g., dimethylformamide) in a reaction vessel under an inert atmosphere.

-

Add a base (e.g., sodium hydride) portion-wise at 0 °C and stir the mixture.

-

Add the desired electrophile (e.g., an alkyl or aryl halide) to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the N-substituted indole.

In Vitro Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the indole-based compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate the anti-inflammatory activity of new compounds.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the indole-based compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[7][8][9][10]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR, providing a direct measure of the inhibitory effect of the indole-based compounds.

Protocol:

-

Cell Lysis: Treat cancer cells with the indole-based inhibitor and/or EGF, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with bovine serum albumin (BSA) and then incubate with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry and normalize the p-EGFR signal to the total EGFR signal.[11][12][13]

IV. Signaling Pathways

A deeper understanding of the cellular signaling pathways modulated by indole-based therapeutic agents is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of EGFR that regulates cell growth, proliferation, and survival.[14][15][16]

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

JAK/STAT Pathway

The JAK/STAT pathway is another critical signaling route activated by cytokine receptors and some receptor tyrosine kinases, leading to the transcription of genes involved in cell survival and proliferation.[17][18][19]

JAK/STAT Signaling Pathway

Caption: The JAK/STAT signaling pathway, crucial for cytokine-mediated responses.

V. Conclusion

The indole scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its versatility allows for the design of potent and selective inhibitors for a wide range of biological targets. This technical guide has provided a comprehensive overview of the discovery of indole-based compounds in oncology and inflammation, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued research in this area will lead to the development of new and improved therapies for a variety of human diseases.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. research.aalto.fi [research.aalto.fi]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 19. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(3-formyl-1H-indol-1-yl)butanoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(3-formyl-1H-indol-1-yl)butanoic acid, a key intermediate in the development of various biologically active compounds. The synthesis involves a two-step process: N-alkylation of indole followed by Vilsmeier-Haack formylation.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is achieved through a straightforward and efficient two-step synthetic sequence. The general approach involves the initial N-alkylation of indole with an appropriate 2-halobutanoic acid ester, followed by the regioselective formylation of the indole ring at the C3 position using the Vilsmeier-Haack reaction. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Overall synthetic strategy for this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis, based on analogous reactions reported in the literature.

Table 1: N-Alkylation of Indole